molecular formula C41H56N2O10 B1243904 Leupyrrin B1

Leupyrrin B1

Cat. No. B1243904
M. Wt: 736.9 g/mol
InChI Key: LVCBUCRONSGDKJ-IZQVJZSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leupyrrin B1 is a natural product found in Sorangium cellulosum with data available.

Scientific Research Applications

Unique Structure and Biological Activity

  • Leupyrrin B1 is part of the leupyrrins family, known for their unique structural composition, including an unusually substituted gamma-butyrolactone ring, pyrrole, and oxazoline rings embedded in a nonsymmetric macrodiolide core. This novel class of secondary metabolites exhibits significant biological activity against various fungi and eukaryotic cells (Bode et al., 2003).

Synthetic Strategies and Biological Target Identification

  • The total synthesis of this compound has been achieved through an optimized HATU-mediated amide coupling protocol, leading to a better understanding of its molecular structure and potential biological applications. This synthesis method has also been applied to leupyrrin A1. Importantly, leupyrrins A1 and B1 have been identified as inhibitors of human leukocyte elastase, a significant molecular target (Thiede et al., 2016).

Stereochemical Analysis and Synthesis

  • The stereochemical properties of this compound have been thoroughly studied, using techniques like high field NMR and molecular modeling. This research has facilitated the total synthesis of leupyrrin A1, emphasizing the complexity and potential pharmacological significance of these compounds (Herkommer et al., 2015).

Advances in Fragment Synthesis

  • Innovative methods have been developed for the synthesis of α-chiral butyrolactones, a key structural component of this compound. These methods involve Ti(III)-catalyzed radical reactions and sequential asymmetric alkylations, contributing to a more efficient synthesis process and further understanding of the compound’s structure (Schrempp et al., 2015).

Structure-Activity Relationship and Derivative Synthesis

  • Research into the structure-activity relationship of the leupyrrins has led to the design and synthesis of simplified derivatives called leupylogs. These studies have helped identify key structural elements vital for antifungal potency, paving the way for the development of more efficient synthetic variants (Wosniok et al., 2020).

Biosynthesis Insights

  • Insights into the complex biosynthesis of leupyrrins in the myxobacterium Sorangium cellulosum have been gathered. This includes understanding the integration of different structural units and the role of various genes in the biosynthetic pathway, crucial for exploring the potential of leupyrrins in biotechnological applications (Kopp et al., 2011).

properties

Molecular Formula

C41H56N2O10

Molecular Weight

736.9 g/mol

IUPAC Name

(7E,16E)-12-(hydroxymethyl)-22-[(Z)-[(4Z)-4-(5-methoxypentan-2-ylidene)-2-(2-methylpropyl)oxolan-3-ylidene]methyl]-8,12-dimethyl-17-(2-methylpropyl)-10,14,19,24-tetraoxa-23,25-diazatetracyclo[19.2.1.12,5.09,13]pentacosa-1(23),2,4,7,16-pentaene-11,15,18-trione

InChI

InChI=1S/C41H56N2O10/c1-23(2)16-27-18-35(45)52-37-36(53-40(47)41(37,7)22-44)26(6)11-12-28-13-14-31(42-28)38-43-32(34(51-38)21-50-39(27)46)19-29-30(25(5)10-9-15-48-8)20-49-33(29)17-24(3)4/h11,13-14,18-19,23-24,32-34,36-37,42,44H,9-10,12,15-17,20-22H2,1-8H3/b26-11+,27-18+,29-19-,30-25+

InChI Key

LVCBUCRONSGDKJ-IZQVJZSSSA-N

Isomeric SMILES

C/C/1=C\CC2=CC=C(N2)C3=NC(C(O3)COC(=O)/C(=C/C(=O)OC4C1OC(=O)C4(C)CO)/CC(C)C)/C=C/5\C(OC\C5=C(\C)/CCCOC)CC(C)C

Canonical SMILES

CC1=CCC2=CC=C(N2)C3=NC(C(O3)COC(=O)C(=CC(=O)OC4C1OC(=O)C4(C)CO)CC(C)C)C=C5C(OCC5=C(C)CCCOC)CC(C)C

synonyms

leupyrrin B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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